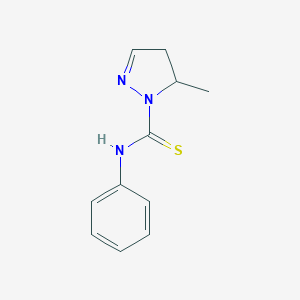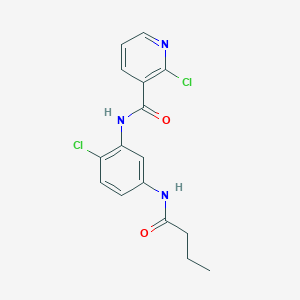
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MPDC, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. It belongs to the class of pyrazole derivatives and has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and prevent seizures in animal models. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is its wide range of pharmacological activities. It has been shown to exhibit anti-inflammatory, analgesic, anticonvulsant, and antitumor effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. One of the areas of research is the development of new derivatives of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide that exhibit improved pharmacological activities and solubility. Another area of research is the investigation of the mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential use in the treatment of various neurological disorders. Additionally, the potential use of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in combination therapy with other drugs is an area of interest for future research.
Conclusion:
In conclusion, 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic compound that has shown promising results in various scientific research applications. It exhibits a wide range of pharmacological activities and has potential use in the treatment of various neurological disorders. However, further research is needed to fully understand the mechanism of action of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and its potential use in clinical settings.
Synthesis Methods
The synthesis of 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride and then with phenylhydrazine to yield the desired product. The reaction is carried out in the presence of a suitable solvent and under controlled conditions to obtain a high yield of the product. The purity of the product is ensured by using various analytical techniques such as NMR and HPLC.
Scientific Research Applications
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, anticonvulsant, and antitumor effects. 5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
Product Name |
5-methyl-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide |
|---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
3-methyl-N-phenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H13N3S/c1-9-7-8-12-14(9)11(15)13-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,13,15) |
InChI Key |
HJLVLYBSZJORNY-UHFFFAOYSA-N |
SMILES |
CC1CC=NN1C(=S)NC2=CC=CC=C2 |
Canonical SMILES |
CC1CC=NN1C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)



![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)

![5-[5-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B258154.png)